molecular formula C₂₃H₁₉ClF₃NO₃ B1156168 1R-cis-(E)-Lambda-Cyhalothrin

1R-cis-(E)-Lambda-Cyhalothrin

Cat. No.: B1156168
M. Wt: 449.85
Attention: For research use only. Not for human or veterinary use.
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Description

1R-cis-(E)-Lambda-Cyhalothrin is a synthetic pyrethroid insecticide of significant interest in agricultural and public health research . This compound is a specific stereoisomer of cyhalothrin, a class of insecticides known for mimicking the properties of naturally occurring pyrethrins but with enhanced photostability and insecticidal potency . Researchers utilize this high-purity isomer to investigate the structure-activity relationships of pyrethroids, as the (1R) configuration in the acid moiety is critically important for its biological activity . The primary mechanism of action, which can be studied using this reagent, is the disruption of nervous system function through modulation of voltage-gated sodium channels in neuronal axons . This action prevents channel closure, leading to prolonged sodium influx, repeated nerve impulse firing, and ultimately, paralysis in target insects . Its non-systemic, contact and stomach action, along with some repellent properties, makes it a valuable compound for studying insect knockdown effects and pest control strategies . In the research setting, this compound is applied to study the control of a broad spectrum of pests, including aphids, thrips, Colorado beetles, caterpillars, mosquitoes, and ticks . Its application extends to crops such as cotton, cereals, potatoes, and vegetables, providing a model compound for developing integrated pest management solutions . Furthermore, it serves as a critical standard in environmental fate studies, given its low aqueous solubility (0.005 mg/L at 20°C), high lipophilicity (log P = 5.5), and potential effects on non-target organisms . Handling Note: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Safety Data Sheet (SDS) must be consulted prior to use. Lambda-cyhalothrin is highly toxic to aquatic life, bees, and mammals, and appropriate safety protocols must be followed .

Properties

Molecular Formula

C₂₃H₁₉ClF₃NO₃

Molecular Weight

449.85

Origin of Product

United States

Advanced Chemical Aspects and Stereochemistry

Stereoselective Synthesis Methodologies

The commercial production of lambda-cyhalothrin (B1674341) is a multi-step process that combines a cyano-phenoxybenzyl ester with a substituted cyclopropane (B1198618) carboxylic acid. herts.ac.uk Achieving the desired stereochemistry requires precise control over the reaction conditions.

A key step in the synthesis of lambda-cyhalothrin is the formation of the cyclopropane ring with the correct cis configuration. This is often achieved through a series of reactions beginning with precursors like 3,3-dimethyl-4-pentenoic acid methyl ester. google.com

The process can involve an initial addition reaction, for instance, between 3,3-dimethyl-4-pentenoic acid methyl ester and 1,1,1-trichlorotrifluoroethane. google.com The resulting addition product then undergoes a crucial intramolecular cyclization reaction. This step, which can be performed in a loop reactor to improve conversion rates and safety, involves dehydrochlorination to form the cyclopropane ring. google.com

Following cyclization, saponification and elimination reactions are carried out. The cyclized intermediate is treated with a strong base, such as potassium hydroxide (B78521) or liquid caustic soda, which hydrolyzes the ester and eliminates a leaving group to form the carboxylate salt of the desired acid, referred to as cyhalothrin (B162358) acid. google.com The final step in preparing the precursor is acidification with a mineral acid to yield the Z-1R-cis-S configured cyhalothrin acid, which possesses the strongest insecticidal activity. google.com

The stereochemical outcome of the synthesis is highly dependent on the catalysts and solvents used. In the cyclization dehydrochlorination step, a mixed solvent system, such as tert-butyl alcohol and N,N-Dimethylformamide (DMF), is utilized in conjunction with a base like potassium tert-butoxide to favor the formation of the 1R, 3-cis isomer. google.com

Phase-transfer catalysts, such as methyl trioctyl ammonium (B1175870) chloride, are employed during the condensation reaction between the acid chloride and the cyanohydrin precursor (e.g., 3-phenoxy-4-fluoro-benzaldehyde and sodium cyanide). google.com The choice of solvent is critical; n-hexane is often used as it facilitates the reaction and subsequent epimerization without requiring solvent replacement between steps. google.com The use of a composite catalyst in the final epimerization step enhances the reaction rate, converting other isomers into the desired lambda-cyhalothrin configuration. google.com This streamlined process, by maintaining a consistent solvent like n-hexane, avoids additional steps such as the rectification and dewatering of other solvents like isopropanol (B130326), thereby reducing material loss and production costs. google.com

Enantiomeric Characterization and Purity Assessment

Given that the biological activity of pyrethroids can differ significantly between stereoisomers, methods to separate and quantify the enantiomers of lambda-cyhalothrin are essential for quality control and research.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the primary technique for the enantiomeric separation of lambda-cyhalothrin. nih.govresearchgate.net The principle of separation relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. wvu.edu

Cellulose- and amylose-based CSPs have proven effective. Studies have demonstrated complete separation of lambda-cyhalothrin enantiomers on columns such as Chiralpak AD (amylase tris[3,5-dimethyl-phenyl carbamate]), Chiralpak AS (amylase tris[(S)-1-phenyl carbamate]), Chiralcel OD (cellulose tris[3,5-dimethylphenyl carbamate]), and Chiralcel OJ (cellulose tris[4-methyl benzoate]). nih.gov The separation is typically achieved under normal-phase conditions. researchgate.net

The efficiency of the separation is influenced by several factors, including the composition of the mobile phase, temperature, and flow rate. Better separations are generally achieved at lower temperatures (e.g., 20°C) and with lower percentages of polar modifiers (e.g., ≤5% isopropanol or ethanol) in the mobile phase, which is commonly n-hexane. nih.govresearchgate.net Detection can be performed using ultraviolet (UV) or circular dichroism detectors. nih.govresearchgate.net

Chiral Stationary Phase (CSP)Mobile Phase CompositionTemperature (°C)Flow Rate (mL/min)Reference
Chiralpak AD, AS, Chiralcel OD, OJn-hexane with ≤5% polar modifier (ethanol or isopropanol)20Not Specified nih.gov
Cellulose tris-(3,5-dimethylphenylcarbamate)n-hexane / iso-propanol (92:8)251.0 researchgate.net
Cellulose tris-(3,5-dimethylphenylcarbamate)n-hexane / 2-propanol (97:3)201.0 researchgate.net

Structure-Activity Relationship (SAR) at the Molecular Level

The potent insecticidal activity of lambda-cyhalothrin is a direct consequence of its specific three-dimensional structure and the presence of key functional groups that facilitate its interaction with the target site.

Lambda-cyhalothrin is classified as a Type II pyrethroid, a designation defined by the presence of an α-cyano group on the 3-phenoxybenzyl alcohol moiety. oup.comresearchgate.netresearchgate.net This functional group is crucial for its high potency. oup.comnih.gov The primary target for pyrethroids is the voltage-gated sodium channel in the nervous systems of insects and mammals. oup.comnih.govnih.gov

The α-cyano group significantly influences the interaction of the molecule with the sodium channel. regulations.gov Pyrethroids bind to the channel and modify its gating properties, specifically by prolonging the time the channel remains in the open state after stimulation. oup.com This leads to a persistent influx of sodium ions, causing repetitive nerve firing and eventual paralysis of the insect. oup.com

Electronic Properties and Their Correlation with Biological Activity

The insecticidal efficacy of 1R-cis-(E)-Lambda-Cyhalothrin, a prominent type II pyrethroid, is intrinsically linked to its specific electronic and stereochemical characteristics. These properties govern its interaction with the primary target site in insects: the voltage-gated sodium channels in neuronal membranes. researchgate.netnih.gov The unique arrangement of functional groups and their resulting electronic influence are crucial for the molecule's potent neurotoxicity. Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the electronic structure of lambda-cyhalothrin, elucidating the relationship between its molecular properties and biological function. researchgate.net

Detailed research has focused on several key electronic descriptors to understand this structure-activity relationship (SAR). researchgate.netresearchgate.net These include the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charge distribution.

Molecular Electrostatic Potential (MEP)

The MEP surface of lambda-cyhalothrin reveals the distribution of charge and identifies regions susceptible to electrophilic and nucleophilic attack, which is critical for receptor binding. researchgate.netresearchgate.net The MEP map indicates that negative potential is concentrated around the electronegative atoms: the oxygen atoms of the ester group, the nitrogen of the cyano group, and the fluorine and chlorine atoms. researchgate.netresearchgate.net Specifically, the trifluoromethyl (CF₃) and chloro (Cl) groups on the cyclopropane ring, along with the α-cyano group on the alcohol moiety, create distinct regions of negative electrostatic potential. researchgate.net These electron-rich zones are believed to play a pivotal role in the electrostatic interactions and hydrogen bonding with amino acid residues within the binding site of the insect's sodium channel protein. ekb.egresearchgate.net Conversely, positive potential is localized on the hydrogen atoms, indicating sites prone to nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO)

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters that correlate with the molecule's reactivity and stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

For lambda-cyhalothrin, the HOMO is primarily distributed over the phenoxybenzyl portion of the molecule, while the LUMO is concentrated around the cyclopropane ring and the trifluoromethyl group. researchgate.net This separation suggests a potential for intramolecular charge transfer. Quantum chemical studies have calculated the HOMO-LUMO energy gap for lambda-cyhalothrin to be approximately 4.2 eV. researchgate.net This value provides a quantitative measure of its electronic stability and reactivity, which influences its binding affinity and the subsequent disruption of sodium channel function. researchgate.net A higher HOMO-LUMO energy gap in other pyrethroids, such as deltamethrin (B41696), has been correlated with lower toxicity, suggesting that the specific electronic reactivity of lambda-cyhalothrin contributes to its high insecticidal potency. researchgate.net

Atomic Charges and Reactivity Descriptors

The distribution of atomic charges further details the electronic landscape of the molecule. In lambda-cyhalothrin, the carbon atoms exhibit a range of positive and negative charges, while the heteroatoms (O, N, Cl, F) are, as expected, centers of negative charge. researchgate.net The α-cyano group is a key feature of all type II pyrethroids and its strong electron-withdrawing nature significantly influences the electronic properties of the adjacent benzyl (B1604629) alcohol moiety. ekb.egnih.gov This electronic pull is thought to enhance the binding interaction with the sodium channel, prolonging the channel's open state and leading to the characteristic neurotoxic effects of type II pyrethroids. nih.gov

The table below summarizes key electronic properties calculated for lambda-cyhalothrin, which are instrumental in defining its biological activity.

Electronic PropertyValue / DescriptionCorrelation with Biological Activity
HOMO Energy Localized on the phenoxybenzyl moiety researchgate.netInfluences the molecule's ability to donate electrons in binding interactions.
LUMO Energy Localized on the cyclopropane ring and CF₃ group researchgate.netRelates to the molecule's ability to accept electrons, crucial for receptor interaction.
HOMO-LUMO Gap ~4.2 eV researchgate.netA smaller gap indicates higher reactivity, which is correlated with greater insecticidal toxicity compared to some other pyrethroids. researchgate.net
MEP Negative Regions Concentrated on O, N, Cl, and F atoms researchgate.netThese electron-rich sites are key for electrostatic and hydrogen bond interactions with the sodium channel binding pocket.
α-Cyano Group Strong electron-withdrawing groupEnhances the binding affinity and prolongs the opening of the sodium channel, defining it as a potent Type II pyrethroid. nih.gov
Trifluoromethyl Group Electron-withdrawing groupContributes to the overall electronegativity and influences binding and metabolic stability.

Molecular and Cellular Mechanisms of Action in Arthropod Systems

Interaction with Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of lambda-cyhalothrin's neurotoxicity in arthropods is its interaction with voltage-gated sodium channels. These transmembrane proteins are fundamental to the initiation and propagation of action potentials, or nerve impulses, in excitable cells.

Voltage-gated sodium channels operate through a sophisticated gating mechanism, rapidly opening (activating) in response to a change in membrane voltage and then quickly closing (inactivating) to terminate the nerve signal. Lambda-cyhalothrin (B1674341), like other pyrethroids, physically binds to the VGSCs and disrupts this precise process. The insecticide preferentially interacts with the open state of the sodium channel, effectively locking it in this conformation and preventing it from inactivating in a timely manner. This inhibition of channel closure results in a persistent influx of sodium ions into the neuron, long after the initial nerve impulse should have ceased.

The prolonged opening of sodium channels and the subsequent uncontrolled influx of sodium ions lead to a state of neuronal hyperexcitability. This is characterized by repetitive and spontaneous firing of nerve impulses. This uncontrolled nerve activity throughout the arthropod's nervous system manifests as tremors, twitching, and convulsions.

Following this initial phase of hyperactivity, the persistent depolarization of the nerve membrane leads to a complete loss of electrical potential, preventing any further transmission of nerve signals. This state results in nerve block, leading to the paralysis of the affected arthropod. Ultimately, the widespread disruption of the central and peripheral nervous systems culminates in the death of the organism.

Modulatory Effects on Other Ion Channels

Lambda-cyhalothrin has been shown to affect calcium (Ca²⁺) homeostasis. Studies have demonstrated that the compound can induce a rise in intracellular calcium concentrations. This is achieved through mechanisms that include promoting Ca²⁺ entry into the cell via store-operated calcium channels and triggering the release of calcium from internal stores within the endoplasmic reticulum. Store-operated calcium entry is a process where the depletion of calcium from the endoplasmic reticulum triggers the opening of channels on the plasma membrane to allow calcium influx. Since calcium ions are critical for a vast array of cellular processes, including neurotransmitter release and nerve impulse conduction, this disruption of calcium homeostasis is a significant aspect of lambda-cyhalothrin's neurotoxic action.

The role of chloride ion channels as a target for lambda-cyhalothrin is less defined than that of sodium or calcium channels. Ligand-gated chloride channels, such as those activated by the neurotransmitter GABA, are crucial for inhibitory neurotransmission in insects. While some Type II pyrethroids have been found to affect chloride channels, studies specifically on lambda-cyhalothrin have shown it does not significantly alter the open probability of voltage-gated chloride channels. This suggests that direct interaction with chloride channels is not a primary mechanism of toxicity for lambda-cyhalothrin, distinguishing its action from other insecticides that primarily target GABA-gated chloride channels.

Temperature-Dependent Efficacy and Neuromuscular Effects

The insecticidal efficacy of lambda-cyhalothrin is significantly influenced by ambient temperature, a characteristic shared with many pyrethroids. It typically exhibits a negative temperature coefficient, meaning its toxicity to many arthropod species is greater at lower temperatures and decreases as the temperature rises.

This phenomenon is linked to the biophysical properties of the sodium channel and the insecticide's interaction with it. At cooler temperatures, the modified sodium channels are kept open for a longer duration, enhancing the neurotoxic effect. Conversely, at higher temperatures, the insect's metabolic rate may increase, potentially leading to faster detoxification of the compound, and the channel kinetics are altered in a way that reduces the efficacy of the pyrethroid.

One study on the green lacewing (Chrysoperla carnea) quantified this effect, demonstrating a notable decrease in lambda-cyhalothrin's toxicity as temperatures increased from 20°C to 40°C. However, it is important to note that this response can be species-dependent, as differing effects have been observed in other arthropods.

Mechanisms of Resistance Development in Insect Populations

Target-Site Resistance: Voltage-Gated Sodium Channel (VGSC) Mutations

The primary target for pyrethroid insecticides, including lambda-cyhalothrin (B1674341), is the voltage-gated sodium channel (VGSC) in the insect's nervous system. wikipedia.org These channels are crucial for the propagation of nerve impulses. cmb.ac.lk Lambda-cyhalothrin works by binding to these channels, forcing them to remain open, which leads to nerve overexcitation, paralysis, and ultimately the death of the insect. wikipedia.org Target-site resistance arises from specific point mutations in the gene that codes for the VGSC protein, which reduces the insecticide's ability to bind effectively. cmb.ac.lk

The most well-documented mechanism of target-site resistance is known as knockdown resistance (kdr). nih.gov This form of resistance is conferred by single nucleotide polymorphisms in the VGSC gene, leading to amino acid substitutions in the channel protein. researchgate.net Several key kdr mutations have been identified across numerous insect species, leading to high levels of resistance to lambda-cyhalothrin and other pyrethroids.

The frequency of these resistance-conferring alleles can vary significantly among different insect populations, often correlating with the intensity of insecticide selection pressure. For instance, in some populations of the mosquito Aedes aegypti, the F1534C and V1016G mutations have been detected in homozygous resistant individuals with frequencies as high as 97.2% and 100%, respectively. who.int Similarly, the L1014F mutation has been positively correlated with increased resistance levels (LC50) to lambda-cyhalothrin in the aphid Aphis spiraecola. researchgate.net In contrast, some resistant populations of Anopheles gambiae exhibit a low frequency of the L1014F allele, suggesting other mechanisms may also be at play. nih.gov

Table 1: Frequency of Common kdr Mutations in Lambda-Cyhalothrin Resistant Insect Populations

Species Mutation Allelic/Genotypic Frequency Reference
Aedes aegypti F1534C 97.2% (RR) who.int
Aedes aegypti V1016G 97.2% (RR) who.int
Aedes aegypti S989P 68.6% koreascience.kr
Anopheles gambiae L1014F Low frequency nih.gov

RR denotes homozygous resistant genotype.

The molecular basis for kdr-type resistance lies in the altered three-dimensional structure of the VGSC protein resulting from amino acid substitutions. These mutations, such as the classic L1014F mutation, are typically located within the transmembrane segments of the channel protein, which form the binding pocket for pyrethroids. researchgate.net The presence of a different amino acid at a critical position can disrupt the precise fit between lambda-cyhalothrin and its binding site on the VGSC. This reduced binding affinity means that a much higher concentration of the insecticide is required to produce the same toxic effect, rendering the standard application rates ineffective against insects carrying the mutation. cmb.ac.lk

Metabolic Resistance Mechanisms

Metabolic resistance is another primary strategy employed by insects to survive exposure to lambda-cyhalothrin. This mechanism involves an enhanced ability to metabolize the insecticide into less toxic, more water-soluble compounds that can be easily excreted. myspecies.info This detoxification process is primarily mediated by large and diverse families of enzymes, most notably the Cytochrome P450 monooxygenases. nih.govmdpi.com

Cytochrome P450s are a superfamily of enzymes that play a central role in the metabolism of a wide range of foreign compounds (xenobiotics), including insecticides. mdpi.com They are a primary line of defense, catalyzing oxidative reactions that represent the first step in the detoxification pathway. myspecies.infonih.gov In the context of lambda-cyhalothrin resistance, P450s function by hydroxylating the insecticide molecule. This process increases the molecule's polarity, which facilitates further metabolism and excretion, thereby reducing its toxicity. myspecies.info Elevated P450 activity has been identified as a key mechanism of resistance to lambda-cyhalothrin in numerous pest species, including the fall armyworm (Spodoptera frugiperda) and the Mediterranean fruit fly (Ceratitis capitata). nih.govresearchgate.net

A common molecular basis for P450-mediated resistance is the overexpression, or upregulation, of specific P450 genes. researchgate.net Insects exposed to lambda-cyhalothrin may exhibit significantly increased transcription of one or more CYP genes, leading to a higher concentration of detoxification enzymes. mdpi.com For example, studies on the codling moth, Cydia pomonella, have shown that genes within the CYP9A subfamily, such as CYP9A120 and CYP9A121, are overexpressed in lambda-cyhalothrin resistant populations. nih.govresearchgate.net

This phenomenon is not always limited to a single gene. Often, multiple P450 genes within a subfamily can be upregulated, a concept known as functional redundancy. nih.govresearchgate.net This means that several different P450 enzymes may be capable of metabolizing the same insecticide. This redundancy provides a robust defense, as the evolution of resistance is not dependent on a single mutation but can arise from changes in the expression of several genes. nih.govresearchgate.net

Table 2: Examples of Upregulated P450 Genes in Lambda-Cyhalothrin Resistant Insects

Species Upregulated P450 Gene(s) CYP Subfamily Reference
Cydia pomonella CYP9A120, CYP9A121, CYP9A122 CYP9A nih.govresearchgate.net
Ceratitis capitata CcCYP6A51 CYP6A researchgate.net

Research into the function of specific P450 enzymes has revealed a high degree of specialization in how they metabolize lambda-cyhalothrin. This specificity, known as regioselectivity, means that different enzymes may attack different positions on the insecticide molecule.

Detailed studies in Cydia pomonella have provided clear examples of this phenomenon. nih.govresearchgate.net In vitro assays demonstrated that different members of the CYP9A subfamily exhibit distinct metabolic profiles when exposed to lambda-cyhalothrin:

CYP9A121 preferentially hydroxylates the 2' position on the phenoxybenzyl moiety of the molecule. nih.gov

CYP9A122 exclusively generates the 4'-hydroxy metabolite. nih.govresearchgate.net

This functional divergence and regioselectivity among related P450 enzymes highlight the complexity and adaptability of metabolic resistance. It allows for a multi-pronged detoxification attack on the lambda-cyhalothrin molecule, contributing to a more efficient and robust resistance phenotype. nih.govresearchgate.net

Contributions of Esterases and Glutathione (B108866) S-Transferases (GSTs)

Metabolic resistance, driven by the enhanced activity of detoxification enzymes, is a primary mechanism of resistance to lambda-cyhalothrin. Among these enzymes, esterases and glutathione S-transferases (GSTs) play a pivotal role.

Esterases: These enzymes contribute to resistance by hydrolyzing the ester bond in lambda-cyhalothrin, rendering the insecticide inactive. Synergism bioassays have indicated that resistance to lambda-cyhalothrin is associated with esterases. nih.gov In some resistant insect populations, elevated esterase activity has been observed. For example, in Aedes aegypti, high levels of α-esterase were noted in strains from Acacías when compared to a susceptible reference strain. mdpi.com Similarly, increased esterase activity in lambda-cyhalothrin-treated larvae of Musca domestica points to its role in resistance. mdpi.com Studies in Helicoverpa armigera have also implicated the over-expression of detoxifying enzymes, including esterases, in metabolic resistance to insecticides like lambda-cyhalothrin. dntb.gov.ua

Glutathione S-Transferases (GSTs): GSTs are another critical family of detoxification enzymes that contribute to lambda-cyhalothrin resistance. They facilitate the conjugation of glutathione to the insecticide, leading to its detoxification and excretion. In Cydia pomonella, the codling moth, GSTs have been identified as vital detoxification enzymes involved in resistance to lambda-cyhalothrin. acs.org Research has shown that exposure to lambda-cyhalothrin can upregulate multiple GST genes in this species. acs.org Furthermore, some GSTs may confer resistance through sequestration, where the enzyme binds to the insecticide without metabolizing it, thus preventing it from reaching its target site. nih.gov In Spodoptera frugiperda, metabolic enzymes including GSTs have been shown to play a moderate role in the resistance to lambda-cyhalothrin. nih.gov Studies on Cydia pomonella have also demonstrated that the transcription factor AhR regulates GSTs, thereby conferring resistance to lambda-cyhalothrin. biorxiv.org

Table 1: Involvement of Esterases and GSTs in Lambda-Cyhalothrin Resistance

Insect SpeciesEnzyme ClassObserved Contribution to ResistanceSource
Musca domesticaEsterasesAssociated with resistance in synergism bioassays. nih.gov nih.gov
Aedes aegyptiα-Esterase, GSTHigh levels of α-EST and GST compared to susceptible strains. mdpi.com mdpi.com
Cydia pomonellaGSTsUpregulation of 17 GST genes upon exposure; may also involve sequestration. acs.orgnih.gov acs.orgnih.gov
Spodoptera frugiperdaGSTsMetabolic enzymes, including GSTs, play a moderate role in resistance. nih.gov nih.gov

Involvement of ABC Transporters in Xenobiotic Efflux

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a crucial role in the transport of various molecules, including xenobiotics, across cellular membranes. Their involvement in insecticide resistance is an area of growing research. These transporters can contribute to resistance by actively pumping insecticides or their metabolites out of the cell, a process known as xenobiotic efflux. This reduces the intracellular concentration of the toxicant, preventing it from reaching its target site.

The upregulation of some ABC transporter genes has been associated with resistance to pyrethroid insecticides in several insect species. nih.gov In insects, ABC transporters, particularly those in the ABCB, ABCC, and ABCG subgroups, have been implicated in insecticide detoxification. researchgate.net While direct evidence linking specific ABC transporters to lambda-cyhalothrin efflux is still emerging, their established role in the transport of a wide range of xenobiotics makes them a plausible mechanism of resistance to this insecticide. The overexpression of ABC transporters can act in concert with other resistance mechanisms, such as metabolic detoxification by P450s and GSTs, to provide a multi-layered defense against insecticides. researchgate.net

Genetic Basis and Inheritance Patterns of Resistance

The development of resistance to lambda-cyhalothrin in insect populations is underpinned by genetic changes that are passed down through generations. Understanding the genetic basis and inheritance patterns of this resistance is essential for predicting its evolution and for designing effective management strategies.

Autosomal, Sex-Linked, and Polygenic Inheritance Models

Studies across various insect species have revealed that resistance to lambda-cyhalothrin is typically inherited as an autosomal trait, meaning the resistance genes are not located on the sex chromosomes.

The nature of this inheritance can vary:

Incompletely Dominant: In many cases, the resistance is incompletely dominant. This means that heterozygous individuals (carrying one resistant and one susceptible allele) exhibit an intermediate level of resistance compared to susceptible and resistant homozygous individuals. This pattern has been observed in Spodoptera frugiperda and Musca domestica. nih.govresearchgate.netoup.com

Incompletely Recessive: In some instances, the resistance trait is incompletely recessive. For example, a study on a strain of Spodoptera frugiperda with approximately 13-fold resistance to lambda-cyhalothrin found the resistance to be conferred by an incompletely recessive gene. scielo.br

Polygenic: Resistance to lambda-cyhalothrin is often polygenic, meaning it is controlled by multiple genes. This is supported by observations in backcross populations of Spodoptera frugiperda and Musca domestica, where the observed mortality rates did not fit a single-gene model. nih.govresearchgate.net The involvement of multiple genes, including those for metabolic enzymes and target site mutations, contributes to the complexity of resistance.

Table 2: Inheritance Patterns of Lambda-Cyhalothrin Resistance in Different Insect Species

Insect SpeciesInheritance PatternSource
Spodoptera frugiperdaAutosomal, incompletely dominant, and polygenic. researchgate.netoup.com researchgate.netoup.com
Musca domesticaAutosomal, incompletely dominant, and controlled by multiple factors. nih.gov nih.gov
Spodoptera frugiperda (13-fold resistant strain)Autosomal and incompletely recessive, conferred by a single major gene with influence from minor genes. scielo.br scielo.br

Heritability Assessments in Resistant Strains

Heritability (h²) is a measure of the proportion of phenotypic variation in a population that is due to genetic variation. In the context of insecticide resistance, realized heritability provides an estimate of how quickly resistance can evolve in a population under selection pressure.

Assessments in various lambda-cyhalothrin-resistant strains have yielded a range of heritability values:

In one study on Spodoptera frugiperda, after 21 generations of selection resulting in a 171.11-fold resistance, the realized heritability (h²) was calculated to be 0.11. matilda.science

Another study on S. frugiperda reported a very high realized heritability of 0.88 in a strain selected for 6 generations. researchgate.netoup.com

In the house fly, Musca domestica, the heritability of resistance to lambda-cyhalothrin was estimated to be 0.20. nih.gov

These varying heritability estimates highlight that the potential for resistance evolution can differ significantly among insect populations and species, influenced by factors such as the initial frequency of resistance alleles and the intensity of selection pressure.

Table 3: Realized Heritability of Lambda-Cyhalothrin Resistance in Selected Insect Strains

Insect SpeciesResistance LevelRealized Heritability (h²)Source
Spodoptera frugiperda171.11-fold0.11 matilda.science
Spodoptera frugiperdaNot specified0.88 researchgate.netoup.com
Musca domestica113.57-fold0.20 nih.gov

Cross-Resistance Dynamics with Other Insecticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to other, often chemically related, insecticides. Understanding these dynamics is critical for selecting alternative insecticides in resistance management programs. The patterns of cross-resistance in lambda-cyhalothrin-resistant insects can be variable.

To other pyrethroids: Resistance to lambda-cyhalothrin often results in cross-resistance to other pyrethroid insecticides due to shared modes of action and resistance mechanisms. For instance, a lambda-cyhalothrin-resistant strain of soybean looper, Chrysodeixis includens, showed cross-resistance to deltamethrin (B41696) and cypermethrin. researchgate.net Similarly, a bifenthrin-selected strain of Helicoverpa armigera exhibited cross-resistance to lambda-cyhalothrin and cypermethrin. csic.es

To other insecticide classes: The extent of cross-resistance to non-pyrethroid insecticides is less predictable.

In some cases, no significant cross-resistance is observed. A study on a lambda-cyhalothrin-resistant strain of Spodoptera frugiperda revealed no significant cross-resistance to the majority of tested insecticides from other classes. matilda.sciencenih.gov

In other instances, low to moderate levels of cross-resistance have been reported. For example, a lambda-cyhalothrin-selected strain of S. frugiperda showed low cross-resistance to chlorpyrifos (B1668852) (an organophosphate) and moderate cross-resistance to indoxacarb. researchgate.netoup.com A study on the house fly, Musca domestica, found low cross-resistance to bifenthrin (B131952) and very low cross-resistance to methomyl, imidacloprid (B1192907), and fipronil (B1672679) in a lambda-cyhalothrin-selected population. nih.gov

Table 4: Cross-Resistance Profile of Lambda-Cyhalothrin Resistant Insect Strains

Insect SpeciesInsecticide ClassInsecticideLevel of Cross-ResistanceSource
Chrysodeixis includensPyrethroidDeltamethrinLow (6.2-fold) researchgate.net
CypermethrinHigh (22.5-fold)
Spodoptera frugiperdaOrganophosphateChlorpyrifosLow researchgate.netoup.com
PyrethroidDeltamethrinModerate
OxadiazineIndoxacarbModerate
SpinosynSpinosadVery low
Musca domesticaPyrethroidBifenthrinLow nih.gov
CarbamateMethomylVery low
NeonicotinoidImidaclopridVery low
PhenylpyrazoleFipronilVery low

Novel and Emerging Resistance Mechanisms

While target-site insensitivity and metabolic detoxification are well-established mechanisms of resistance, recent research has begun to uncover novel and emerging mechanisms that contribute to the reduced efficacy of lambda-cyhalothrin. These mechanisms often act in concert with classical resistance pathways.

Long-term exposure to lambda-cyhalothrin can lead to the selection of additional resistance mechanisms that are not solely based on kdr mutations or metabolic enzyme activity. mdpi.com Transcriptomic studies in Aedes aegypti have revealed that after prolonged exposure, mosquitoes respond by expressing different proteins involved in:

Cuticle modifications: The insect cuticle is the first barrier that an insecticide must penetrate. Changes in the composition and thickness of the cuticle can slow down the absorption of lambda-cyhalothrin, giving metabolic enzymes more time to detoxify the compound. matilda.sciencenih.govresearchgate.net

Altered energetic metabolism: Changes in energy metabolism may help resistant insects to cope with the physiological stress induced by insecticide exposure. matilda.sciencenih.govresearchgate.net

Changes in protease synthesis: Alterations in the synthesis of proteases have also been observed in lambda-cyhalothrin-resistant mosquitoes, although their precise role in resistance is still under investigation. matilda.sciencenih.govresearchgate.net

These findings suggest a more complex and multifaceted model of resistance, where the response of the insect varies with the duration of exposure. Initially, modulation of metabolic enzymes and target site mutations may be the primary response, but over the long term, structural and broader physiological adaptations come into play. mdpi.commatilda.sciencenih.govresearchgate.net

Environmental Fate and Biotransformation in Non Target Compartments

Degradation Pathways in Soil and Aquatic Environments

The hydrolytic stability of 1R-cis-(E)-Lambda-Cyhalothrin is significantly influenced by the pH of the surrounding aqueous environment. The primary mechanism of hydrolytic degradation is the cleavage of the ester bond. inchem.org

In acidic to neutral conditions, the compound exhibits considerable stability. Studies conducted in the dark at 25°C showed that at a pH of 5, no hydrolysis or isomerization was observed over a 30-day period. inchem.org At a pH of 7, while no significant hydrolysis was detected, slow isomerization at the alpha-cyano carbon did occur. inchem.org

Conversely, under alkaline conditions, the rate of degradation accelerates substantially. In an aqueous buffer solution with a pH of 9, this compound undergoes rapid hydrolysis, with a reported half-life of approximately 7 days. inchem.orgorst.eduwikipedia.orgorst.edu This process leads to the formation of (1RS)-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid. inchem.org Research has further demonstrated that in highly alkaline solutions of pH 10 and 12, no residue of the parent compound could be detected after overnight incubation, indicating very rapid degradation. nih.govmdpi.com Pyrethroids as a class are known to be sensitive to alkaline hydrolysis, a process that breaks down the active ingredient. illinois.edu

Table 1: Hydrolytic Degradation of this compound at Various pH Levels

pH LevelObservationHalf-Life (t½)Reference
5No hydrolysis or isomerization observedStable inchem.org
7No hydrolysis detected, slow isomerization occurredStable (re: hydrolysis) inchem.orgorst.edu
9Rapid hydrolysis via ester cleavage~7 days inchem.orgorst.eduwikipedia.org
10 & 12No residue found after overnight incubationVery Rapid nih.govmdpi.com

Photodegradation is a significant pathway for the dissipation of this compound in the environment. The rate of this process is dependent on the medium and the nature of the light source. When exposed to sunlight, the compound degrades at a moderate rate. inchem.org

In aqueous environments, the photodegradation half-life in water under sunlight is approximately 30 days. orst.edu In water/sediment systems exposed to sunlight, the half-life was observed to be around 20 days. inchem.org The primary degradation pathway in these systems is ester cleavage, yielding (1RS)-cis- and (1RS)-trans-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acids. inchem.org Studies involving direct exposure to UV light (302 nm) demonstrated extremely rapid degradation, with a 50% reduction occurring within 20 minutes and complete degradation after 6 hours. nih.govmdpi.com

On soil surfaces, photolysis is also a key factor in degradation. Under natural sunlight, the half-life of this compound on soil is less than 30 days. inchem.orgorst.edu When irradiated with a xenon arc apparatus, which simulates sunlight, the degradation is much faster, with a half-life of less than 2 days. inchem.org The major degradation products identified in soil photolysis studies include (1RS)-cis-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-carboxylic acid and (RS)-alpha-amido-3-phenoxybenzyl (1RS)-cis,trans-3-(ZE-2-chloro-3,3,3-tri-fluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate. inchem.org

Table 2: Photolytic Half-Life of this compound

MatrixLight ConditionHalf-Life (t½)Reference
WaterSunlight30 days orst.edu
Water/SedimentSunlight~20 days inchem.org
Aqueous SolutionDirect UV (302 nm)< 20 minutes (for 50% degradation) nih.govmdpi.com
SoilSunlight< 30 days inchem.orgorst.edu
SoilXenon Arc Lamp< 2 days inchem.org

Microbial activity is a crucial factor in the breakdown of this compound in soil environments. Various soil microorganisms have demonstrated the ability to utilize this compound as a source of carbon and nitrogen, leading to its degradation. rjlbpcs.com

In aerobic soil conditions, the primary metabolic reactions are hydroxylation and hydrolysis through the cleavage of the ester linkage. inchem.org The resulting degradation products are then further broken down, with extensive mineralization to carbon dioxide. inchem.org Several bacterial strains have been identified as effective degraders. In laboratory studies, isolates of Bacillus subtilis were shown to degrade 95.7% to 99.5% of the compound within 48 hours at high concentrations. nih.gov Other identified degrading bacteria include Mesorhizobium sp. and Bartonella sp., which achieved 29% and 40% removal, respectively, over a 20-day period. iaea.orgscispace.com The actinobacterium Rhodococcus erythropolis has also been identified as capable of utilizing the compound for growth and metabolism. rjlbpcs.com

The rate of microbial degradation can be influenced by soil conditions. Under flooded or anaerobic conditions, the degradation process is generally slower than in aerobic soils. inchem.org One study utilizing bio-slurry microbes in a microbial fuel cell setup observed complete degradation, with no detectable levels of the parent compound after 60 days. researchgate.netijsrset.com

Persistence and Half-Life Dynamics in Environmental Matrices

This compound exhibits very strong adsorption to soil particles, which results in very low mobility within the soil profile. inchem.org This characteristic is primarily due to its low water solubility and high potential to bind to soil. wikipedia.orgorst.edu Consequently, the potential for this compound or its degradation products to leach into groundwater is considered to be very low. inchem.org

The strength of adsorption is quantified by the soil adsorption coefficient (Koc). For this compound, a high Koc value of 180,000 has been reported, classifying its adsorption potential as very high. ucanr.edu The Freundlich adsorption coefficient (Kd), which measures the partitioning between soil and water, has been found to range from 1,500 to 33,000 across various mineral soils. epa.gov Other studies have reported average Kd values of 3,709 mL/g, and specific values of 12.2 L/kg for Red soil and 26.1 L/kg for Black soil. herts.ac.uknih.gov Interestingly, research suggests that the sorption of this compound is not strongly correlated with the soil's organic matter content, indicating other soil properties like clay content may play a more significant role. epa.gov

Table 3: Soil Adsorption Coefficients for this compound

CoefficientValueSoil/ConditionReference
Koc180,000General ucanr.edu
Kd1,500 - 33,000Ten mineral soils epa.gov
Kd3,709 mL/gNot specified herts.ac.uk
Kd12.2 L/kgRed soil nih.gov
Kd26.1 L/kgBlack soil nih.gov

Once applied to foliage, this compound is subject to degradation, primarily through photolysis. The compound is not systemic within plants. inchem.org The rate of dissipation varies depending on the plant species, environmental conditions, and application rate.

The half-life on plant surfaces is generally reported to be around 5 days. orst.eduorst.edu However, some studies have noted it can be longer, with one source indicating a half-life of up to 40 days, where the parent compound remains the primary component of the residue. who.int

Field studies on specific crops provide more detailed insights into foliar residue dynamics.

Cabbage: The half-life has been measured at 1.46 days. researchgate.net In another study, residues declined from 11.84 mg/kg on day 1 to 3.05 mg/kg by day 7, with residues still present at 2.60 mg/kg on day 14. nih.govmdpi.com

Lettuce: Residues dissipated rapidly, decreasing from 4.2 mg/kg one day after treatment to 0.2 mg/kg by day 7, with no detectable traces by day 9. nih.govmdpi.comresearchgate.net

Sweet Pepper: Initial deposits of 0.253 mg/kg on fruits and 1.896 mg/kg on leaves were reduced by 98.0% and 95.2%, respectively, after 15 days. ekb.eg

This variability highlights the influence of crop morphology and physiology on the persistence of surface residues. researchgate.net

Table 4: Foliar Degradation and Residue Dynamics of this compound

PlantParameterValue/ObservationReference
General Plant SurfacesHalf-Life (t½)5 days orst.eduorst.edu
CabbageHalf-Life (t½)1.46 days researchgate.net
LettuceResidue DissipationFrom 4.2 mg/kg (Day 1) to non-detectable (Day 9) nih.govmdpi.com
Sweet Pepper (Fruit)Residue Reduction98.0% after 15 days ekb.eg

Metabolite Identification and Profiling

The biotransformation of this compound in various environmental and biological systems proceeds through several key pathways. The primary routes of metabolism involve the cleavage of the central ester bond, followed by hydroxylation and other modifications of the resulting fragments.

The principal metabolic pathway for lambda-cyhalothrin (B1674341) is the enzymatic or hydrolytic cleavage of its ester linkage. nih.govepa.govinchem.org This reaction breaks the molecule into two primary components: a cyclopropane (B1198618) carboxylic acid moiety and a phenoxybenzyl moiety. nih.govepa.gov This initial degradation step is crucial in detoxifying the parent compound.

The resulting cyclopropane carboxylic acid is specifically cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (often referred to as CFMP or Compound Ia). inchem.orgresearchgate.netfao.org This acid has been identified as a major constituent of the total residue in certain plant metabolism studies, such as those conducted on cabbage. epa.gov

The phenoxybenzyl portion of the molecule undergoes further, more complex metabolism. It is initially transformed into intermediates like 3-phenoxybenzyl alcohol, which is then oxidized to 3-phenoxybenzoic acid (3-PBA). nih.govresearchgate.netepa.gov These cleavage products are common metabolites for many pyrethroid insecticides. researchgate.netnih.gov

Table 1: Primary Ester Cleavage Products of Lambda-Cyhalothrin

Parent CompoundCleavage SiteResulting MoietyKey Metabolite(s)
Lambda-CyhalothrinEster LinkageCyclopropanecis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (CFMP)
Lambda-CyhalothrinEster LinkagePhenoxybenzyl3-Phenoxybenzyl alcohol, 3-phenoxybenzoic acid (3-PBA)

Following the initial ester cleavage, or in some cases occurring on the intact parent molecule, hydroxylation represents a significant secondary metabolic reaction. inchem.org This process increases the polarity of the compounds, facilitating their excretion.

Hydroxylation can occur on the phenoxybenzyl ring of either the parent molecule or its metabolites. inchem.org This leads to the formation of compounds such as 3-(4'-hydroxyphenoxy)benzoic acid and (RS)-alpha-cyano-3-(4-hydroxyphenoxy)benzyl cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate (Compound XV), the latter of which has been identified in aerobic soil degradation studies. inchem.orgregulations.gov Similarly, the cyclopropane acid moiety can be hydroxylated to form metabolites like 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2-hydroxymethyl-2-methylcyclopropane-carboxylic acid (OH-CPA). epa.gov

In addition to hydroxylation, the formation of amide derivatives can occur, primarily through the hydrolysis of the alpha-cyano group. who.int This pathway leads to the creation of (RS)-alpha-amido-3-phenoxybenzyl (1RS)-cis,trans-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate. This amide has been noted as a major product during the photodegradation of lambda-cyhalothrin on soil surfaces. who.int

Table 2: Key Hydroxylated and Amide Metabolites

Metabolic ProcessPrecursor MoietyResulting DerivativeExample Metabolite Name
HydroxylationPhenoxybenzylHydroxylated Phenoxybenzyl Acid3-(4'-hydroxyphenoxy)benzoic acid
HydroxylationCyclopropane Carboxylic AcidHydroxylated Cyclopropane Acid3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2-hydroxymethyl-2-methylcyclopropane-carboxylic acid
HydrolysisAlpha-cyano groupAmide(RS)-alpha-amido-3-phenoxybenzyl (1RS)-cis,trans-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate

Bioaccumulation and Partitioning in Environmental Systems (excluding human-relevant pathways)

The environmental distribution of lambda-cyhalothrin is governed by its distinct physicochemical properties. It possesses a high octanol-water partition coefficient (Kow, with a log P of 7.0) and a high water-solid-organic carbon partition coefficient (Koc). nih.govnih.govresearchgate.net These characteristics indicate that the compound is highly lipophilic (fat-soluble) and has a strong affinity for organic matter.

Consequently, in aquatic environments, lambda-cyhalothrin rapidly partitions from the water column and adsorbs strongly to suspended solids, bottom sediments, and organic particulates. nih.gov This process reduces its immediate bioavailability to pelagic organisms but can lead to the accumulation of residues in sediment, posing a potential risk to benthic invertebrates. nih.govresearchgate.net Its strong binding to soil particles and low water solubility (0.005 mg/L) make it largely immobile in soil, with a low potential to leach into groundwater. inchem.orgwho.intwikipedia.org

The high lipophilicity of lambda-cyhalothrin results in a significant potential for bioconcentration in aquatic organisms. researchgate.net Laboratory studies have reported bioconcentration factors (BCF) in fish ranging from approximately 1,600 to 2,240 L/kg, with some data suggesting a BCF as high as 4,600. regulations.govopenrepository.com However, the bioaccumulation is not permanent; when exposed organisms are placed in a clean environment, the compound is metabolized and depurated relatively quickly. who.intusda.gov Studies have shown that the half-life of residues in fish is approximately 7 days once exposure ceases. who.int

Table 3: Environmental Partitioning and Bioaccumulation Parameters

ParameterValueImplication
Log Kow (Octanol-Water Partition Coefficient)7.0 nih.govHigh lipophilicity; tendency to partition into fatty tissues.
Koc (Soil Organic Carbon-Water Partitioning Coefficient)~354,100 (average) epa.govStrong binding to soil and sediment; low mobility and leaching potential.
Water Solubility0.005 mg/L (at 20°C) researchgate.netVery low solubility limits concentration in the water column.
Bioconcentration Factor (BCF) in fish1,600 - 4,600 L/kg regulations.govopenrepository.comHigh potential to bioaccumulate in aquatic organisms from water.
Depuration Half-life (Fish)~7 days who.intRelatively rapid elimination when exposure source is removed.

Ecotoxicological Impact on Non Target Organisms and Ecosystems

Aquatic Organism Sensitivity and Effects

Acute and Chronic Effects on Fish and Aquatic Invertebrates (e.g., shrimp, daphnia)

Lambda-cyhalothrin (B1674341) is recognized for its high toxicity to a range of aquatic organisms, including fish and invertebrates. orst.edunih.gov Laboratory studies have consistently demonstrated that this synthetic pyrethroid insecticide can have significant lethal and sublethal effects on non-target aquatic species. researchgate.netresearchgate.neteijas.com The high rate of gill absorption in fish, due to the lipophilic nature of pyrethroids, is a contributing factor to their sensitivity to aqueous exposures. researchgate.net

Acute toxicity studies have established that lambda-cyhalothrin is highly toxic to fish. nih.gov For instance, one study determined the 96-hour lethal concentration (LC50) for Cyprinus carpio to be 1.62 µg/L. researchgate.net Behavioral changes in fish exposed to sublethal concentrations are also well-documented and include irregular swimming, loss of equilibrium, and increased opercular movement. researchgate.net Chronic exposure to low levels of this pesticide may lead to more subtle but significant physiological and behavioral changes that can impair both survival and reproduction. researchgate.neteijas.com Sublethal exposure in Cyprinus carpio has been shown to cause systemic toxicity, including disturbed protein metabolism, neurotoxic effects, osmoregulatory dysfunction, and oxidative stress. eijas.com

Aquatic invertebrates are particularly vulnerable to lambda-cyhalothrin. Studies have shown it to be highly toxic to species such as shrimp and daphnia. nih.govherts.ac.uk In one comparative study, the 96-hour LC50 for shrimp (Macrobrachium nippoensis) was found to be 0.04 µg a.i./L, indicating extreme toxicity. nih.gov Even after dilution, water from treated paddy fields can remain toxic to shrimp. nih.govnih.gov While field studies have sometimes reported no significant adverse effects on fish populations, this is often attributed to the compound's tendency to bind to sediment, reducing its bioavailability in the water column. orst.edu However, residues in sediment can still pose a toxic threat to aquatic organisms. nih.gov

Table 1: Acute Toxicity of Lambda-Cyhalothrin to Select Aquatic Organisms

SpeciesEndpointConcentration (µg/L)Reference
Cyprinus carpio (Common Carp)96-h LC501.62 researchgate.net
Brachydanio rerio (Zebrafish)96-h LC501.94 nih.gov
Macrobrachium nippoensis (Shrimp)96-h LC500.04 nih.gov

Enantioselective Toxicity in Aquatic Models (e.g., zebrafish)

Lambda-cyhalothrin is a racemic mixture of enantiomers. Research into the enantioselective toxicity of pyrethroids has revealed that different stereoisomers can exhibit varying levels of toxicity. In a comparative study involving gamma-cyhalothrin (B44037) (the active isomer in lambda-cyhalothrin) and lambda-cyhalothrin, both formulations showed high acute toxicity to zebrafish (Brachydanio rerio). The 96-hour LC50 for zebrafish exposed to lambda-cyhalothrin was 1.94 µg a.i./L, while for gamma-cyhalothrin it was 1.93 µg a.i./L. nih.gov

Interestingly, the toxicity to shrimp demonstrated a higher degree of stereochemistry dependence. The 96-hour LC50 for shrimp exposed to lambda-cyhalothrin was 0.04 µg a.i./L, whereas for gamma-cyhalothrin it was 0.28 µg a.i./L. nih.gov This suggests that the presence of the non-active isomer in lambda-cyhalothrin significantly increases its toxicity to shrimp. nih.gov

Developmental toxicity studies using zebrafish embryos have also been conducted to evaluate the effects of lambda-cyhalothrin. These studies measure various endpoints, including hatching rate, heart rate, and malformation rate, to assess the impact on embryonic development. nyxxb.cnsemanticscholar.org One study identified the 48-hour post-fertilization hatching rate as the most sensitive indicator of lambda-cyhalothrin toxicity in zebrafish embryos. nyxxb.cn It has also been noted that zebrafish embryos show significantly higher enrichment kinetics for lambda-cyhalothrin compared to juvenile and adult stages. nih.gov

Bioavailability and Sorption Influence on Aquatic Ecotoxicity

The ecotoxicological risk of lambda-cyhalothrin in aquatic environments is significantly influenced by its physicochemical properties, particularly its high octanol-water partition coefficient (Kow) and water-solid-organic carbon partition coefficient (Koc). nih.gov These properties indicate a strong tendency for the compound to adsorb to suspended solids, organic matter, and sediment in the water column. nih.govsemanticscholar.orgresearchgate.net

This strong sorption to particulates can mitigate acute toxicity to aquatic organisms by reducing the concentration of freely dissolved, bioavailable lambda-cyhalothrin in the water. nih.govsemanticscholar.orgresearchgate.net The binding of lambda-cyhalothrin to soil and sediment is a key factor that can lessen the immediate risk to fish and other pelagic organisms. orst.edu However, this process also leads to the accumulation of lambda-cyhalothrin residues in the sediment, creating a potential long-term exposure route for benthic organisms. nih.govresearchgate.net

The fate of lambda-cyhalothrin in aquatic ecosystems is therefore dependent on the presence of suspended solids and aquatic organisms. nih.gov While sorption reduces immediate bioavailability, adsorbed molecules may exhibit decreased degradation rates because they are less accessible to breakdown processes like photolysis. nih.gov This can prolong the persistence of the compound in the aquatic environment, posing a continued threat to sediment-dwelling organisms. nih.gov

Terrestrial Non-Target Arthropod Interactions

Impact on Beneficial Insects and Pollinators (e.g., honeybees, predatory mites)

Lambda-cyhalothrin is highly toxic to many beneficial insects, including crucial pollinators like honeybees (Apis mellifera). orst.eduherts.ac.ukpu.edu.pkresearchgate.net Both contact and oral exposure to this insecticide can be lethal to bees. nih.govmda.state.mn.us Field and semi-field studies have consistently demonstrated a significant decline in the abundance of insect pollinators following the application of lambda-cyhalothrin. pu.edu.pkresearchgate.netresearcherslinks.com

Sublethal effects of lambda-cyhalothrin on honeybees are also a significant concern. Exposure can lead to a reduction in foraging activity, impaired memory, and a shortened lifespan. nih.govscilit.comresearchgate.netmdpi.com Studies have shown that bees treated with lambda-cyhalothrin travel significantly less than control bees. researchgate.net Furthermore, chronic larval exposure to sublethal doses can alter gene expression in both larval and adult stages, potentially leading to long-term molecular consequences for bee health. mdpi.com This can disrupt critical processes such as cuticle formation and neuroactive signaling. mdpi.com

The impact of lambda-cyhalothrin extends to other beneficial arthropods as well. It has been shown to have a negative effect on non-target entomofauna, with parasites and flower-dwelling species being among the most sensitive. ues.rs.ba Predatory mites, which are important for biological pest control, can also be adversely affected by exposure to this insecticide.

Table 2: Toxicity of Lambda-Cyhalothrin to Honeybees (Apis mellifera)

Exposure RouteEndpointValue (µ g/bee )Reference
Acute ContactLD500.038 nih.govmda.state.mn.usmdpi.com
Acute OralLD500.91 nih.govmdpi.com

Effects on Ground-Dwelling and Foliar Arthropod Communities

The application of lambda-cyhalothrin can have significant impacts on the diversity and abundance of both ground-dwelling and foliar arthropod communities. In agricultural settings, such as irrigated rice fields, the application of this insecticide has been shown to cause a significant initial decrease in the populations of arthropod natural enemies. unl.edu

While some studies suggest a potential for rapid recovery of these populations, the initial impact can be severe, particularly for key natural enemies like spiders (Araneidae) and predatory mites (Phytoseiidae). unl.edu A study conducted in a tropical environment found that lambda-cyhalothrin was toxic to isopods and millipedes in terrestrial model ecosystems. researchgate.net

However, the effects observed in field studies can sometimes be less pronounced due to factors like spatial heterogeneity. researchgate.net Foliar applications of lambda-cyhalothrin can also lead to residues in the soil, potentially affecting soil fauna. mdpi.com The impact on foliar arthropod communities is a direct consequence of the insecticide's broad-spectrum activity, affecting not only pest species but also the beneficial and non-target arthropods that inhabit the plant canopy. Existing studies have suggested a low risk to some foliar-dwelling predatory insects like ladybugs (Coccinella septempunctata) and lacewings (Chrysoperla carnea), as well as to ground-dwelling predatory beetles. mdpi.com However, prolonged exposure to low doses has been shown to increase mortality and cause abnormalities in locomotor activity in some ground beetle species. mdpi.com

Effects on Avian Species and Other Terrestrial Vertebrates (excluding mammals)

Lambda-cyhalothrin is generally characterized as having low toxicity to avian species on an acute basis. orst.edu Laboratory studies have determined it to be practically non-toxic to birds when ingested in a single dose and slightly toxic to waterfowl on a subacute dietary basis. who.intepa.gov However, despite the low direct lethality, sublethal effects, particularly on reproduction, have been noted. For instance, a reproductive study on mallards indicated a reduction in the number of eggs laid at a dietary concentration of 50 parts per million (ppm). epa.gov Conversely, a study on bobwhite quail found no effects on various reproductive parameters, including the number of eggs laid, viable embryos, and survivor rates, at levels up to 50 ppm. epa.gov

Recent research has delved into the specific physiological impacts on birds, such as chickens. One study demonstrated that exposure to lambda-cyhalothrin can induce cardiac injury. nih.gov The mechanism for this damage involves the induction of oxidative stress, apoptosis (programmed cell death), and inflammation in heart tissue, which may be linked to the inhibition of the Nrf2/HO-1 pathway and activation of the Cytochrome P450 enzyme system. nih.gov

Regarding other terrestrial vertebrates, there is concern for species that are closely linked to aquatic environments where lambda-cyhalothrin may accumulate. The U.S. Environmental Protection Agency has noted that the endangered giant garter snake could be adversely affected. epa.gov This risk is not due to direct toxicity from the pesticide, but rather from the depletion of its food source, which includes small fish and frogs that are at high risk from lambda-cyhalothrin exposure in and around rice fields. epa.gov

Summary of Avian Toxicity Data for Lambda-Cyhalothrin
SpeciesToxicity EndpointValueToxicity ClassificationSource
VariousAcute Oral LD50>3950 mg/kgPractically Non-toxic who.int
Mallard Duck (8-day old)5-day Dietary LC503948 mg/kgSlightly Toxic who.int
Mallard DuckReproductive Effects (Reduced eggs)Occurred at 50 ppm- epa.gov
Bobwhite QuailReproductive NOELNo effect up to 50 ppm- epa.gov

Synergistic and Antagonistic Interactions with Other Environmental Contaminants

The ecotoxicological impact of lambda-cyhalothrin can be altered when it is present in the environment with other contaminants, leading to synergistic (greater than additive) or antagonistic (less than additive) effects. semanticscholar.orgarxiv.orgarxiv.org The study of these interactions is crucial for a realistic assessment of environmental risk, as pesticides rarely occur in isolation. researchgate.net

Research on the combined toxicity of lambda-cyhalothrin with other insecticides has yielded varied results depending on the combination and the organism studied. In a study on the silkworm Bombyx mori, the combination of lambda-cyhalothrin and imidacloprid (B1192907) displayed an additive effect after 48 hours of exposure. nih.gov However, most other combinations tested, such as lambda-cyhalothrin with chlorantraniliprole (B1668704), resulted in a synergistic effect, posing a greater risk to the organism than either insecticide alone. nih.gov After 72 hours of treatment, some combinations shifted towards additive effects, while the mixture of chlorantraniliprole and imidacloprid showed antagonism. nih.gov

Interaction of Lambda-Cyhalothrin with Other Contaminants
Contaminant(s)Test OrganismInteraction TypeSource
ChlorantraniliproleSilkworm (Bombyx mori)Synergism nih.gov
ImidaclopridSilkworm (Bombyx mori)Additive nih.gov
Cadmium (Cd)Earthworm (Eisenia fetida)Slight Synergism (low dose) to Slight Antagonism (high dose) researchgate.net
Imidacloprid + Cadmium (Cd)Earthworm (Eisenia fetida)Antagonism researchgate.net

Advanced Analytical Methodologies and Environmental Residue Analysis

Chromatographic Techniques for Trace Analysis

Chromatography is the cornerstone of trace analysis for lambda-cyhalothrin (B1674341), offering the high resolution and sensitivity required for detecting minute quantities in complex samples. Both gas and liquid chromatography, often coupled with mass spectrometry, are widely utilized.

Gas chromatography is a well-established technique for the analysis of thermally stable and volatile compounds like lambda-cyhalothrin. Due to the presence of halogen atoms in its structure, lambda-cyhalothrin exhibits a strong response with an Electron Capture Detector (ECD), making GC-ECD a highly sensitive and selective method for its quantification. researchgate.netthaiscience.info This technique has been successfully applied to determine lambda-cyhalothrin residues in diverse samples such as tea, soil, vegetables, and fruits. researchgate.netthaiscience.info For instance, a GC-ECD method for tea and soil samples reported average recoveries between 89.0% and 94.7% with a limit of detection (LOD) of 0.002 mg/kg. researchgate.net

While GC-ECD provides excellent sensitivity, Gas Chromatography-Mass Spectrometry (GC-MS) offers definitive confirmation of the analyte's identity. researchgate.netnih.gov Operating in selected ion monitoring (SIM) mode, GC-MS enhances selectivity by monitoring characteristic fragment ions of lambda-cyhalothrin. epa.gov The mass fragmentation pattern for lambda-cyhalothrin typically shows major characteristic fragment ions at m/z 181 (base peak), 197, and 208. researchgate.net It is important to note that under high-temperature GC conditions, lambda-cyhalothrin may undergo epimerization, forming its diastereoisomer, which might result in the appearance of two peaks. epa.govepa.gov In such cases, the sum of both peaks is considered for total residue calculation. epa.gov

Table 1: Performance of GC-based Methods for Lambda-Cyhalothrin Analysis

Technique Matrix Recovery Rate (%) Limit of Detection (LOD) Reference
GC-ECD Tea & Soil 89.0 - 94.7 0.002 mg/kg researchgate.net
GC-ECD Vegetables & Fruits - 1 - 5 ng/g thaiscience.info

High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative to GC, particularly for preventing the thermal degradation or isomerization of analytes. astm.org For routine analysis, HPLC coupled with a UV detector is frequently used. spkx.net.cnphytojournal.commdpi.com The analysis is typically performed on a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. spkx.net.cnaloki.hu Detection is commonly set at a wavelength of around 230 nm or 235 nm. spkx.net.cnniphm.gov.in HPLC-UV methods have proven to be robust and sensitive for determining lambda-cyhalothrin residues in various food commodities like mangoes, cabbage, and in water. spkx.net.cnphytojournal.commdpi.com A study on mangoes demonstrated the dissipation of lambda-cyhalothrin over time, with residues falling below detectable levels by day 25. phytojournal.com

For enhanced sensitivity and selectivity, HPLC is coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). sielc.comlcms.cz This combination is particularly powerful for multi-residue analysis in complex matrices like soil, sediment, and various food products. lcms.czlabrulez.comnih.gov LC-MS/MS methods can achieve very low limits of detection, often in the µg/kg range, which is crucial for compliance with maximum residue levels (MRLs). nih.gov

Table 2: HPLC Method Parameters for Lambda-Cyhalothrin Detection

Detector Matrix Mobile Phase Wavelength (UV) Retention Time Reference
UV Drinking Water, Brassica chinensis Acetonitrile-water (80:20, v/v) 230 nm - spkx.net.cn
UV Brinjal Acetonitrile:water (95:5, v/v) 230 nm 4.3 min aloki.hu
UV Water-based formulations - - - astm.org

Lambda-cyhalothrin is a mixture of two enantiomers. eurl-pesticides.eu Since enantiomers can exhibit different biological activities and toxicities, their separate quantification is of significant interest. Enantioselective analysis is achieved using chiral chromatography, specifically High-Performance Liquid Chromatography with a chiral stationary phase (CSP). eurl-pesticides.euresearchgate.netresearchgate.net Cellulose-based stationary phases are often employed for this purpose. eurl-pesticides.eu Coupling chiral LC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of individual isomers of lambda-cyhalothrin in various matrices. eurl-pesticides.eueurl-pesticides.eu This technique allows for the separation and quantification of the more insecticidally active and toxic SR-isomer (gamma-cyhalothrin) from its RS-isomer counterpart. eurl-pesticides.eu

Spectrophotometric Methods for Environmental Monitoring

While chromatographic methods offer high precision, spectrophotometric methods provide a simpler, more cost-effective, and rapid alternative for the determination of lambda-cyhalothrin, particularly for environmental monitoring. journalijcar.orgjru-b.comjru-b.com These methods are typically based on a color-forming reaction. One such method involves the bromination of lambda-cyhalothrin followed by the formation of a violet-colored complex with leucocrystal violet, which can be measured at a specific wavelength (e.g., 590 nm). journalijcar.org Another approach involves the reaction with p-dimethylaminobenzaldehyde (p-dmab) to produce a yellow dye with maximum absorbance at 460 nm. jru-b.com These methods have been successfully applied to determine lambda-cyhalothrin in water, soil, and vegetable samples. journalijcar.orgjru-b.com

Table 3: Characteristics of Spectrophotometric Methods for Lambda-Cyhalothrin

Reagent Color of Complex λmax (nm) Beer's Law Range (µg/mL) Molar Absorptivity (L mol⁻¹ cm⁻¹) Reference
Leucocrystal Violet Violet 590 0.6 - 9.0 0.491 x 10⁶ journalijcar.org

Sample Preparation and Extraction Techniques for Complex Matrices

The effectiveness of any analytical method heavily relies on the efficiency of the sample preparation and extraction steps. The goal is to isolate the target analyte from the complex sample matrix while removing interfering substances.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the standard for pesticide residue analysis in a wide variety of food and environmental matrices due to its simplicity, speed, and minimal solvent usage. lcms.czmdpi.comlcms.cz The procedure typically involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents like primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) or C18 to remove pigments and nonpolar interferences. lcms.czunitedchem.com

The QuEChERS methodology has been successfully applied for the analysis of lambda-cyhalothrin in diverse and complex matrices such as soil, sediment, fruits, vegetables, cereals, and foods of animal origin. lcms.czeurl-pesticides.eueurl-pesticides.eumdpi.comresearchgate.net The resulting extracts are typically analyzed by GC-MS/MS or LC-MS/MS, allowing for the simultaneous determination of multiple pesticide residues. lcms.czunitedchem.comresearchgate.net Studies have demonstrated good recoveries (typically in the 70-120% range) and repeatability for lambda-cyhalothrin using QuEChERS across various sample types. lcms.czmdpi.com

Extraction from Soil, Water, Plant, and Biological Samples

The accurate quantification of 1R-cis-(E)-Lambda-Cyhalothrin in environmental and biological matrices necessitates robust and efficient extraction methodologies. The choice of extraction technique is contingent upon the specific characteristics of the sample matrix, the physicochemical properties of the analyte, and the sensitivity of the analytical instrumentation.

Soil Samples: A prevalent method for the extraction of lambda-cyhalothrin from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This technique has been successfully utilized for the effective extraction of lambda-cyhalothrin residues from soil samples collected from agricultural fields. Another established method involves refluxing the soil sample with acetonitrile. The resulting extract is then subjected to a clean-up procedure involving a liquid-liquid partition with n-hexane, followed by solid-phase extraction (SPE) using a Florisil® column. The final extract is then evaporated to dryness and redissolved in a suitable solvent like toluene (B28343) for analysis.

Water Samples: For aqueous matrices, liquid-liquid extraction (LLE) is a commonly employed technique. A typical procedure involves transferring a measured volume of the water sample into a container, to which hexane (B92381) is added. The mixture is then agitated for a prolonged period, followed by centrifugation to separate the layers. The organic layer containing the analyte is then collected for analysis. An alternative approach is solid-phase extraction (SPE), where the water sample is passed through a cartridge containing a solid adsorbent, such as C18. The analyte is retained on the cartridge and subsequently eluted with an organic solvent.

Plant Samples: The extraction of lambda-cyhalothrin from plant materials, such as fruits and vegetables, often utilizes solvent extraction. For instance, samples can be macerated with a mixture of acetone (B3395972) and hexane (50:50 v/v), followed by a clean-up step using solid-phase extraction with a silica (B1680970) or Florisil® column. The QuEChERS method is also widely applied to plant matrices. For tea samples, extraction with hexane followed by determination with gas chromatography-electron capture detector (GC-ECD) has been reported. In the case of Chinese cabbage, a non-destructive method using mid-infrared spectroscopy has been explored for the qualitative analysis of surface residues.

Biological Samples: In the analysis of biological tissues, such as liver and kidney, extraction is typically initiated with a polar organic solvent like acetonitrile. To remove lipids and other interferences, the extract undergoes a partitioning step with a nonpolar solvent, such as hexane, and a solvent of intermediate polarity like dichloromethane. For blood samples, after oral administration of the compound, analysis for total radioactivity and the unchanged parent compound has been conducted.

Limits of Detection (LOD) and Quantification (LOQ) in Environmental Monitoring

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These limits are paramount in environmental monitoring to ensure that trace levels of contaminants like this compound can be accurately measured. The LOD and LOQ are influenced by the analytical technique employed, the sample matrix, and the efficiency of the extraction and clean-up procedures.

The following tables summarize the reported LOD and LOQ values for lambda-cyhalothrin in various environmental matrices, determined by a range of analytical methodologies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Lambda-Cyhalothrin in Soil

Analytical Method LOD LOQ Reference
GC-MS 0.0002 µg/mL (equivalent to 0.8 pg injected on column) 0.001 mg/kg
GC-ECD 0.01 mg/kg 0.05 mg/kg
UV-Vis Spectrophotometry 0.001 mg/kg 0.056 mg/kg
GC-ECD 0.002 mg/kg -

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Lambda-Cyhalothrin in Water

Analytical Method LOD LOQ Reference
GC-MS 0.05 pg/µL (equivalent to 0.2 pg injected on column) 10 ng/L
Spectrophotometry 0.121 µg/mL 0.367 µg/mL
Gas-Liquid Chromatography - 1 ng/L

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Lambda-Cyhalothrin in Plant and Biological Matrices

Matrix Analytical Method LOD LOQ Reference
Brinjal HPLC-UVD 0.003 mg/kg 0.01 mg/kg
Pomegranate GC-µECD 0.005 mg/kg -
Tea GC-ECD 0.002 mg/kg -
Lettuce & Cabbage HPLC 0.009 mg/L 0.028 mg/L
Commercial Formulations HPLC-DAD 0.002% 0.01%

Innovations in Formulation and Delivery for Academic Research

Nano-emulsion and Solid Nanodispersion Formulations

Nano-emulsions and solid nanodispersions represent a significant leap forward in formulating poorly water-soluble pesticides like lambda-cyhalothrin (B1674341). nih.govactavet.org These nano-formulations enhance the dispersibility of the active ingredient in water and can improve its adhesion to target surfaces. mdpi.comacs.org

A nano-emulsion is a colloidal dispersion of two immiscible liquids, where the droplet size is in the nanometer range (typically 20-200 nm). scholarena.com For lambda-cyhalothrin, these are often oil-in-water systems where the pesticide is dissolved in the oil phase. acs.org Researchers have successfully developed lambda-cyhalothrin nano-emulsions using techniques like solvent evaporation, which improves solubility and stability. actavet.orgresearchgate.netactavet.org

Solid nanodispersions (SNDs) involve the dispersion of the active ingredient as nanosized solid particles in a carrier matrix. plos.orgnih.gov This formulation avoids organic solvents, overcoming a major drawback of traditional EC formulations and reducing environmental pollution. nih.govnih.gov Methods such as melt-emulsification combined with high-speed shearing have been employed to produce lambda-cyhalothrin solid nanodispersions with mean particle sizes as small as 21.7 nm. plos.orgnih.gov Another approach involves a self-dispersing method, which also yields nanoparticles with excellent dispersibility and stability. nih.govresearchgate.net

Table 1: Characteristics of Lambda-Cyhalothrin Nano-formulations

Formulation Type Preparation Method Mean Particle Size Key Advantages Reference
Solid Nanodispersion Melt-emulsification & High-speed shearing 21.7 nm Excellent dispersibility, stability, bioavailability; Solvent-free. plos.org
Solid Nanodispersion Self-dispersing method 32.7 nm Improved bioavailability, wettability, stability; Environmentally friendly. nih.gov
Nano-emulsion Solvent evaporation 70.3 nm Spherical particles, improved solubility and efficacy. actavet.orgactavet.org
Waterborne Nano-emulsion Not specified 50-150 nm High loading capacity (40.9%), controlled release, strong foliar adhesion. acs.org

The transition to nano-formulations has a profound impact on the biological activity of lambda-cyhalothrin. The significantly smaller particle size and larger specific surface area of nano-emulsions and solid nanodispersions lead to improved bioavailability. plos.orgnih.gov Studies on solid nanodispersions demonstrate superior performance in dispersibility and stability compared to conventional formulations, which enhances the pesticide's efficacy. plos.orgnih.gov The high suspensibility of solid nanodispersions, reaching up to 99.5%, is beneficial for improving the bioavailability of poorly water-soluble pesticides during field application. nih.gov Similarly, nano-emulsions have shown enhanced larvicidal activity against pests like Culex pipiens. actavet.org

Novel Carrier Systems and Controlled Release Mechanisms

Beyond nano-emulsions and nanodispersions, researchers are exploring various novel carrier systems to achieve controlled and sustained release of lambda-cyhalothrin. This strategy aims to prolong the pesticide's effectiveness, reduce application frequency, and minimize environmental contamination. nih.govacs.org

One such system involves polyurea microcapsules prepared via interfacial polymerization. nih.govacs.org These microcapsules encapsulate the lambda-cyhalothrin, leading to a much slower and more sustained release compared to the initial burst from conventional EC formulations. Research shows that while an EC formulation might release over 62% of its active ingredient in 3 hours, a microcapsule formulation releases only about 20% in the same timeframe, with a cumulative release of 83.5% over 168 hours. nih.gov

Another innovative approach utilizes hydrophilic nanospheres made from materials like poly(styrene-co-maleic anhydride) (PSMA). mdpi.com Prepared using an ultrasonic emulsification-solvent evaporation method, these nanospheres exhibit excellent sustained-release properties and enhanced adhesion to leaf surfaces. mdpi.com Similarly, polylactic acid (PLA) , a biodegradable polymer, has been used as a carrier to create a nano-delivery system with high loading capacity and an encapsulation efficiency exceeding 90%. mdpi.comsemanticscholar.org

Other advanced carrier systems under investigation include:

Lipid Nanoparticles (LN): These carriers show extremely high entrapment efficiency (over 98%) and maintain stability for extended periods. mdpi.com

Aerosol OT (AOT) Vesicles: Used as a water-based carrier, these vesicles achieve a high encapsulation efficiency of 97% and demonstrate superior retention on foliage. acs.org

Chitosan Nanoparticles: Formed by ionotropic gelation, these biopolymer-based nanoparticles effectively control the release of the encapsulated lambda-cyhalothrin. mdpi.com

Stimuli-Responsive Carriers: Nanosuspoemulsions based on polyethylene (B3416737) wax have been developed that exhibit pH- and temperature-dependent release, allowing for more targeted application. tandfonline.com Graphene oxide modified with poly(N-isopropylacrylamide) has also been used to create a temperature-responsive system for controlled delivery. researchgate.net

Table 2: Comparison of Controlled Release Systems for Lambda-Cyhalothrin

Carrier System Release Mechanism Key Findings Reference
Polyurea Microcapsules Sustained Release (Fickian Diffusion) Release extended to over 7 days, compared to 48 hours for EC. Persistence of over 21 days. nih.govacs.org
PSMA Nanospheres Sustained Release Cumulative release of 91.1% after 72 hours; good leaf adhesion. mdpi.com
PLA Nanoparticles Sustained Release High loading capacity (46.6%) and encapsulation efficiency (>90%). mdpi.comsemanticscholar.org
Polyethylene Wax Nanosuspoemulsion pH- and Temperature-Responsive Release Longer insecticidal duration than suspension concentrate (SC) formulations. tandfonline.com

These controlled-release mechanisms are primarily governed by the diffusion of the active ingredient through the polymer matrix of the carrier. nih.gov The release rate can be influenced by environmental factors such as temperature and pH, as seen in stimuli-responsive systems, offering the potential for "intelligent" pesticide formulations that release their payload under specific conditions. tandfonline.comacs.org

Future Research Trajectories and Methodological Advancements

Computational Chemistry and Molecular Modeling for SAR Prediction

The future of insecticide development, including pyrethroids like lambda-cyhalothrin (B1674341), is increasingly reliant on computational chemistry and molecular modeling to predict Structure-Activity Relationships (SAR). These in-silico methods allow for the rational design of novel compounds with enhanced efficacy and improved safety profiles before undertaking costly and time-consuming synthesis.

For pyrethroids, the primary target site is the voltage-gated sodium channel (VGSC) in the insect's nervous system. researchgate.net Molecular docking and quantitative structure-activity relationship (QSAR) studies are pivotal in elucidating the interactions between different pyrethroid stereoisomers and the VGSC. These models can predict the binding affinity and insecticidal activity of novel analogues by analyzing how modifications to the chemical structure affect the compound's fit within the binding pocket of the channel.

Key molecular descriptors used in these models for pyrethroids include:

Stereochemistry: The specific 3D arrangement of atoms, as seen in the 1R-cis-(E) configuration of lambda-cyhalothrin, is critical for potent activity. Modeling helps predict the activity of different isomers.

Electronic Properties: The distribution of charges within the molecule, particularly around the cyano group in Type II pyrethroids, influences binding.

Lipophilicity: The octanol-water partition coefficient (log P) is a crucial factor, as the insecticide must penetrate the insect's cuticle.

By simulating these interactions, researchers can prioritize the synthesis of candidates with the highest predicted insecticidal activity and selectivity, thereby accelerating the discovery of next-generation pesticides.

Genomic and Proteomic Approaches to Resistance Mechanisms

The escalating issue of insecticide resistance necessitates advanced molecular techniques to understand the underlying mechanisms. Genomic and proteomic approaches are at the forefront of this research, providing a comprehensive view of the changes that occur in insects exposed to lambda-cyhalothrin.

Genomics: Whole-genome sequencing and transcriptomics (RNA-Seq) are used to compare resistant and susceptible insect populations. These studies have identified several key mechanisms of pyrethroid resistance:

Target-site mutations: Single nucleotide polymorphisms (SNPs) in the gene encoding the voltage-gated sodium channel can reduce the binding affinity of lambda-cyhalothrin. These are often referred to as knockdown resistance (kdr) mutations. researchgate.netnih.gov

Metabolic resistance: Overexpression of genes encoding detoxification enzymes is a major resistance mechanism. nih.gov Transcriptomic analyses of resistant strains frequently show upregulation of genes from three main families: Cytochrome P450 monooxygenases (P450s), Glutathione (B108866) S-transferases (GSTs), and Carboxylesterases (CCEs). scirp.orgnih.gov

Proteomics: This approach analyzes the entire protein complement of an organism. Using techniques like 2D-gel electrophoresis and mass spectrometry, researchers can identify proteins that are differentially expressed in resistant insects. Studies on various pests have shown that resistance to lambda-cyhalothrin is linked to the increased abundance of specific detoxification proteins. For instance, a comparative proteomic analysis in the soybean aphid (Aphis glycines) identified 24 differentially expressed proteins in a resistant strain, including those involved in energy metabolism and antioxidant systems. nih.gov Similarly, in the plant bug Lygus pratensis, integration of transcriptomic and proteomic data revealed that the CYP6A13 gene was significantly up-regulated at both the transcriptional and translational levels in resistant strains. nih.govmdpi.com

Table 2: Differentially Expressed Proteins in Lambda-Cyhalothrin Resistant Aphis glycines

Protein Category Expression Change in Resistant Strain Implied Function in Resistance
Cytoskeleton-related proteins Up- and Down-regulated Structural changes, potentially reducing insecticide penetration.
Carbohydrate and Energy Metabolism Mostly Up-regulated Increased energy production to fuel detoxification processes.
Protein Folding Up-regulated Managing cellular stress caused by insecticide exposure.
Antioxidant System Up-regulated Neutralizing oxidative stress induced by the insecticide.

Source: Adapted from findings in comparative proteomic analysis of Aphis glycines. nih.gov

Advanced Ecotoxicological Modeling and Risk Assessment Frameworks (non-human)

Predicting the environmental impact of lambda-cyhalothrin on non-target organisms is a critical component of regulatory science. Advanced ecotoxicological models and risk assessment frameworks are evolving to provide more accurate and holistic predictions of potential harm.

These frameworks move beyond simple laboratory-based toxicity tests to incorporate complex environmental factors. Lambda-cyhalothrin is known to be highly toxic to aquatic organisms, particularly fish and invertebrates. nih.goveuropa.eu Its environmental fate is characterized by strong adsorption to soil and sediment (high Koc) and a high potential for bioaccumulation (high Kow), which are key parameters in modern risk models. nih.gov

Current and future modeling approaches include:

Spatially-explicit models: These models integrate geographic information system (GIS) data on land use, soil type, and weather patterns to predict runoff and spray drift into aquatic habitats.

Population-level effect models: Instead of focusing solely on individual mortality (e.g., LC50 values), these models simulate the long-term effects on the population dynamics of non-target species.

Toxicokinetic-Toxicodynamic (TK-TD) models: These models simulate the uptake, distribution, metabolism, and excretion (toxicokinetics) of lambda-cyhalothrin in an organism, and link the internal concentration to the time-course of toxic effects (toxicodynamics). This provides a more mechanistic understanding of toxicity.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) use a tiered risk assessment process for pyrethroids, comparing environmental exposure concentrations with ecotoxicity endpoints to determine risk. regulations.govepa.gov Advanced models help refine these assessments by providing more realistic exposure scenarios and predicting effects at the community and ecosystem level. researchgate.net

Table 3: Key Environmental Fate and Ecotoxicity Parameters for Lambda-Cyhalothrin Modeling

Parameter Typical Value/Characteristic Significance in Risk Assessment
Log Kow (Octanol-Water Partition Coefficient) ~7.0 High; indicates a strong tendency to partition into organic matter and bioaccumulate in organisms. fao.org
Koc (Organic Carbon Partition Coefficient) High Indicates strong binding to soil and sediment, reducing mobility in water but increasing risk to benthic organisms. nih.gov
Half-life in Water 0.23-0.63 days (paddy/pond) Rapid degradation in the water column, but partitioning to sediment is a key fate process. nih.gov
Half-life in Soil 22-83 days (aerobic) Moderately persistent in soil, allowing for potential runoff over time. fao.org
Aquatic Invertebrate Toxicity Very High (Acute LC50 < 0.001 mg/L) A primary driver of risk assessment; mitigation measures often focus on protecting sensitive aquatic invertebrates. epa.gov

Sustainable Chemical Design and Metabolite Engineering

The principles of green chemistry are increasingly influencing the future of pesticide development, aiming to create compounds that are effective against pests but degrade into benign substances in the environment. greenskybio.com Research into the biodegradation and metabolism of lambda-cyhalothrin provides a crucial foundation for this endeavor.

The primary pathway for the breakdown of lambda-cyhalothrin, both in target insects and in the environment, is the cleavage of the ester bond by esterase or carboxyl esterase enzymes. frontiersin.orgnih.gov This hydrolysis yields two main metabolites: a cyclopropane (B1198618) carboxylic acid derivative and 3-phenoxybenzyl alcohol, which can be further oxidized to 3-phenoxybenzaldehyde (B142659) and 3-phenoxybenzoic acid. nih.gov

Future research trajectories in this area include:

Designing for Degradation: By understanding these metabolic pathways, chemists can design future pyrethroid-like molecules with built-in weaknesses. This could involve incorporating chemical bonds that are more susceptible to cleavage by common environmental microbes, ensuring the parent compound does not persist and that the resulting metabolites are non-toxic.

Metabolite Engineering and Bioremediation: This involves identifying and engineering microorganisms (bacteria and fungi) that are highly efficient at degrading lambda-cyhalothrin and its metabolites. nih.govresearchgate.net Strains of Bacillus, Pseudomonas, and Aspergillus have shown the ability to use pyrethroids as a carbon source. nih.gov Genetic engineering could be used to enhance the expression of key degradative enzymes (e.g., esterases) in these microbes, making them more effective for the bioremediation of contaminated soil and water. A study identified a bacterial consortium that could preferentially biodegrade the most active stereoisomer of lambda-cyhalothrin, highlighting the potential for targeted bioremediation. nih.gov

By focusing on sustainable design, future insecticides can be developed to have a shorter environmental persistence and a lower impact on non-target species, aligning with the goals of modern, integrated pest management.

Q & A

Q. What analytical methods are recommended for quantifying 1R-cis-(E)-lambda-cyhalothrin residues in environmental and biological matrices?

A gas chromatography-electron capture detector (GC-ECD) method with QuEChERS extraction is widely validated for residue analysis in agricultural matrices (e.g., apples, soil). This method achieves a linear range of 0.05–10 mg/L (R² > 0.999), with limits of detection (LOD) at 0.12–0.15 μg/kg and recovery rates of 80.70–97.65% using matrix-matched calibration to mitigate matrix effects . For non-destructive screening, mid-infrared (MIR) spectroscopy combined with clustering algorithms (e.g., Gustafson–Kessel noise clustering) offers rapid identification of residues in crops like Chinese cabbage, though it requires validation against chromatographic methods .

Q. How should researchers address matrix effects when analyzing lambda-cyhalothrin in complex samples?

Matrix effects, particularly in GC-ECD analysis, can be mitigated by using matrix-matched calibration standards. For example, in apples and soil, this approach compensates for signal suppression/enhancement, improving accuracy and reproducibility. Validation studies report recoveries within 80–98% using this method .

Q. What safety protocols are critical for handling lambda-cyhalothrin in laboratory settings?

Follow chemical safety guidelines (e.g., GB/T 16483, GB/T 17519) for personal protective equipment (PPE), ventilation, and waste disposal. Lambda-cyhalothrin’s neurotoxic potential necessitates strict exposure control, including biomonitoring of metabolites in occupational studies .

Advanced Research Questions

Q. How can researchers design studies to resolve contradictions in lambda-cyhalothrin’s environmental persistence and degradation kinetics?

Comparative experimental designs should isolate variables such as soil pH, microbial activity, and UV exposure. For example, controlled degradation studies in soil vs. aqueous systems can clarify half-life discrepancies. Statistical frameworks like ANOVA and Kaplan-Meier survival analysis (used in toxicity studies) are applicable for analyzing time-dependent degradation patterns .

Q. What methodological gaps exist in current toxicokinetic models for lambda-cyhalothrin exposure?

While recent toxicokinetic models for worker exposure incorporate biomarker data (e.g., urinary metabolites), they often lack granularity in metabolic pathway variations across populations. Advanced models should integrate physiologically based pharmacokinetic (PBPK) modeling and genomic data to account for inter-individual variability .

Q. How can spectral and chromatographic data be reconciled in residue analysis?

MIR spectroscopy provides rapid, non-destructive screening but may lack sensitivity for trace residues (<0.1 mg/kg). GC-ECD offers higher precision but requires destructive sampling. A hybrid approach uses MIR for preliminary screening followed by GC-ECD confirmation, optimizing resource allocation in large-scale studies .

Q. What strategies improve the reproducibility of lambda-cyhalothrin bioassays in entomological research?

Standardize test organisms (e.g., Musca domestica), exposure routes (topical vs. dietary), and environmental conditions (temperature, humidity). Survival curve analyses (Kaplan-Meier, log-rank tests) and dose-response meta-analyses enhance cross-study comparability .

Methodological Frameworks for Research Design

How to formulate hypothesis-driven research questions on lambda-cyhalothrin’s mechanism of action?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • Population: Non-target aquatic organisms.
  • Intervention: Sublethal lambda-cyhalothrin exposure.
  • Comparison: Untreated control groups.
  • Outcome: Oxidative stress biomarkers. This ensures alignment with gaps in ecotoxicology literature .

Q. What statistical approaches are optimal for analyzing conflicting data on lambda-cyhalothrin’s enantiomer-specific toxicity?

Multivariate analysis (e.g., PCA) can disentangle enantiomer interactions in complex matrices. For dose-response contradictions, Bayesian meta-analysis quantifies uncertainty and heterogeneity across studies .

Q. How to validate novel detection methods against established protocols?

Use Bland-Altman plots and Deming regression to compare MIR spectroscopy with GC-ECD. Report sensitivity, specificity, and Cohen’s kappa for inter-method agreement .

Tables for Key Data

Analytical Method Comparison GC-ECD MIR Spectroscopy
Sensitivity (LOD)0.12–0.15 μg/kg~1 mg/kg
Sample PreparationDestructiveNon-destructive
ThroughputLowHigh
Matrix Effect CompensationMatrix-matched cal.Not required
Toxicokinetic Parameters (Workers) Values
Half-life (urinary metabolites)6–12 hours
Key Biomarkers3-PBA, CFMP
Biological Reference Value15 μg/g creatinine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.